molecular formula C14H24N2O B3845225 N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine

Cat. No. B3845225
M. Wt: 236.35 g/mol
InChI Key: CHKMZWMLHBAEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as ETBMT, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that has been synthesized through a multi-step process, and its unique structure and properties make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine involves its binding to the dopamine transporter, which prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system being studied. In studies of the dopamine transporter, this compound has been shown to increase dopamine release and alter dopamine signaling pathways. In other studies, this compound has been used to investigate the role of neurotransmitter transporters in drug addiction and other behavioral disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its selectivity for the dopamine transporter, which allows for precise manipulation of dopamine signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are numerous future directions for research involving N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. One potential area of study is the role of dopamine signaling in various psychiatric disorders, including depression and anxiety. Additionally, this compound could be used to investigate the molecular mechanisms underlying drug addiction and other behavioral disorders. Finally, further studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been used in numerous scientific studies as a tool for investigating various biological processes. One of the most common applications of this compound is in the study of neurotransmitter transporters, particularly the dopamine transporter. This compound has been used to selectively block the dopamine transporter, allowing for the study of its function and regulation.

properties

IUPAC Name

N'-[(2-ethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-5-17-14-9-7-6-8-13(14)12-16(4)11-10-15(2)3/h6-9H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKMZWMLHBAEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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